molecular formula C20H16O5 B2797898 4-(7-ethoxy-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one CAS No. 637750-34-6

4-(7-ethoxy-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one

Cat. No. B2797898
CAS RN: 637750-34-6
M. Wt: 336.343
InChI Key: DTYXUBSCTOWDFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new Chalcone derivative compound [(2E,4E)-1-(7-ethoxy-1-benzo-furan-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one] was synthesized by the Claisen-Schmidt reaction based on the curcumin structure . Another study reported the synthesis of a novel series of chalcone derivatives obtained through Claisen–Schmidt condensation with aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of “4-(7-ethoxy-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one” is composed of 21 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The exact structure can be found in chemical databases such as ChemSpider .

Scientific Research Applications

Anticancer Properties

Benzofuran derivatives, including dicoumarol, have garnered attention for their potential anticancer activity. Researchers have explored their effects on cancer cell lines, such as breast cancer (MCF-7), lung cancer, and prostate cancer. Chalcone-furan hybrids containing the benzofuran moiety have demonstrated apoptosis induction through caspase-dependent pathways . These findings suggest that dicoumarol could serve as a valuable lead compound for developing novel anticancer drugs.

Drug Development

The unique chemical structure of dicoumarol makes it an interesting scaffold for drug development. Medicinal chemists can modify its core to synthesize derivatives with enhanced efficacy. By evaluating the structure-activity relationship of dicoumarol and related compounds, researchers aim to design new drugs for various disorders, including cancer, cardiovascular diseases, and neurodegeneration.

properties

IUPAC Name

4-(7-ethoxy-1-benzofuran-2-yl)-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-3-23-16-6-4-5-12-9-17(25-20(12)16)15-11-19(21)24-18-10-13(22-2)7-8-14(15)18/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYXUBSCTOWDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(7-ethoxy-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one

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